

A Technical Guide to the Physicochemical Properties of Chromium(III) Bromide Hexahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium(III) bromide hexahydrate

Cat. No.: B12060489

[Get Quote](#)

This document provides a detailed overview of the key physical properties, specifically the melting point and density, of **Chromium(III) Bromide Hexahydrate** ($\text{CrBr}_3 \cdot 6\text{H}_2\text{O}$). It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for the characterization of this compound.

Physicochemical Data Summary

Chromium(III) bromide hexahydrate is a crystalline solid that is highly soluble in water.^[1] It typically appears as green, deliquescent crystals.^{[2][3]} The primary quantitative physical properties are summarized below for quick reference.

Property	Value	Conditions
Melting Point	79 °C	Literature Value ^{[2][3][4][5]}
Density	5.4 g/mL	at 25 °C (Literature Value) ^{[2][3][5][6]}
Molecular Formula	$\text{Br}_3\text{CrH}_{12}\text{O}_6$	
Molecular Weight	~399.8 g/mol	^{[2][6]}
Appearance	Green Crystalline Powder	^{[1][2][4]}

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the melting point and density of a solid hydrate compound like **chromium(III) bromide hexahydrate**.

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.^[7] For a hydrate, care must be taken to heat the sample slowly to avoid premature dehydration, which could be mistaken for melting.^[8]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (one end sealed)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

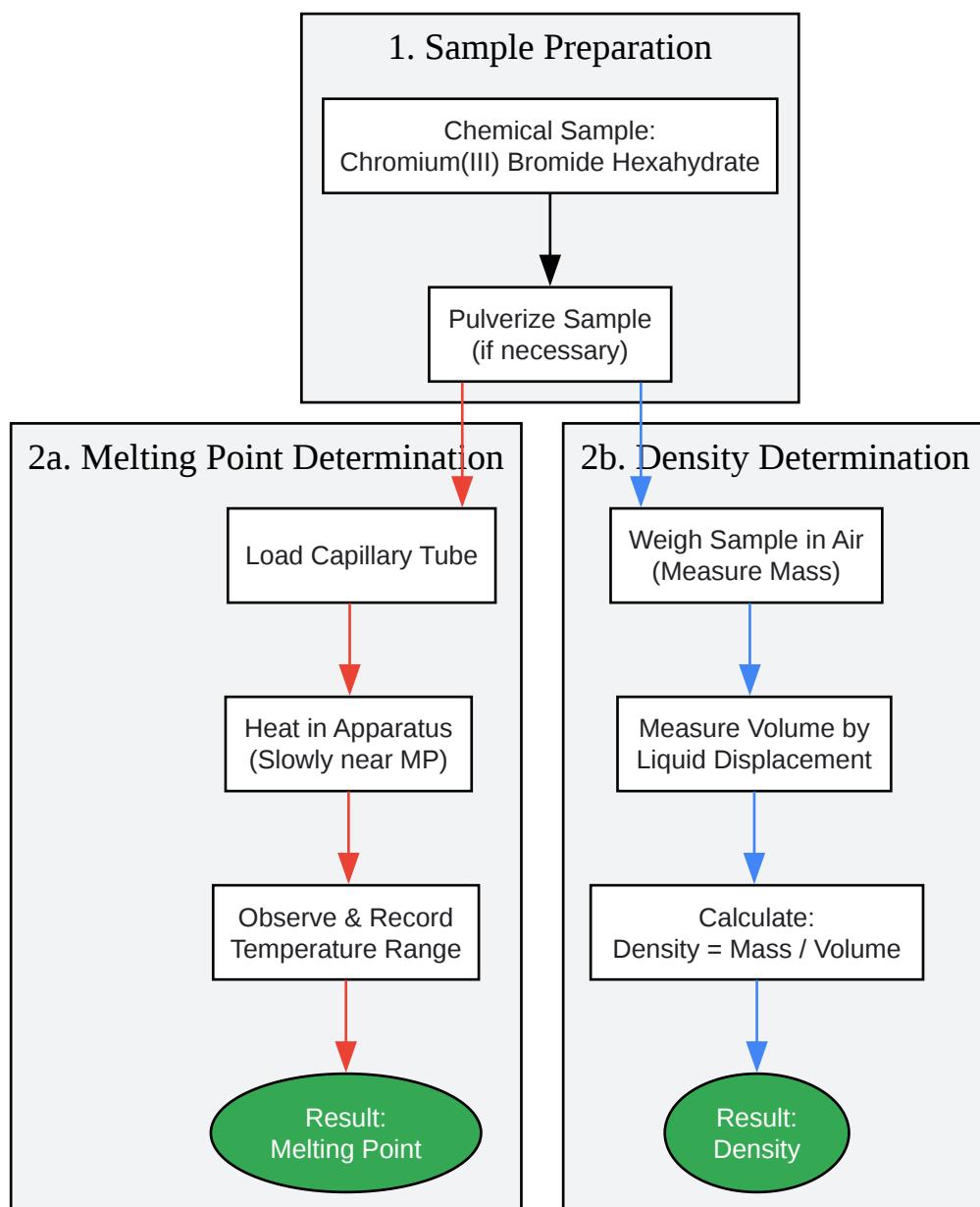
- Sample Preparation: Ensure the **chromium(III) bromide hexahydrate** sample is in a fine, dry powder form. If the crystals are large, gently pulverize a small amount using a mortar and pestle.^[7]
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
- Packing the Sample: To pack the solid tightly into the sealed end, tap the tube gently on a hard surface or drop it through a long, narrow glass tube onto the benchtop.^[9] The packed sample height should be between 2-3 mm for an accurate reading.^[9]
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.^[9]

- If the approximate melting point is known (79 °C), heat the sample at a medium rate until the temperature is about 15-20 °C below this point.[9]
- Decrease the heating rate significantly, to about 1-2 °C per minute, to ensure thermal equilibrium.
- Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.
- Continue heating slowly and record the temperature at which the last solid crystal turns into a liquid. This is the end of the melting range.
- Data Reporting: A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C. The reported melting point is the range from the initial to the final temperature reading.

The density of an irregularly shaped solid can be determined using the liquid displacement method, based on Archimedes' principle.[10][11] A key consideration is the choice of the displacement liquid; it must be a liquid in which the sample is insoluble. While **chromium(III) bromide hexahydrate** is soluble in water[2][3], this protocol describes the general method. For a soluble substance, a non-solvent liquid or an alternative method like gas pycnometry would be required for high accuracy.[10]

Apparatus:

- Analytical balance (accurate to ± 0.001 g)
- Graduated cylinder
- Spatula
- Beaker


Procedure:

- Mass Measurement: Using an analytical balance, accurately weigh a sample of the **chromium(III) bromide hexahydrate** crystals. Record this mass (m).[12][13]

- Initial Volume Measurement: Pour a suitable volume of the displacement liquid (e.g., an inert solvent like hexane or mineral oil) into a graduated cylinder. The volume should be sufficient to fully submerge the solid sample. Record this initial volume (V_1).[13][14]
- Volume of Displacement: Carefully and gently slide the weighed solid sample into the graduated cylinder, ensuring no liquid splashes out.[12] The solid must be fully submerged.
- Final Volume Measurement: The solid will displace a volume of liquid equal to its own volume, causing the liquid level to rise. Record the new, final volume (V_2).[13][14]
- Calculation:
 - Calculate the volume of the solid (V) by subtracting the initial volume from the final volume: $V = V_2 - V_1$.[13]
 - Calculate the density (ρ) using the formula: $\rho = m / V$.[12][14]
- Data Reporting: Report the density in g/mL or g/cm³, specifying the temperature at which the measurement was conducted.

Visualization of Experimental Workflow

The logical flow for determining the key physical properties of a chemical compound is illustrated below. This workflow outlines the parallel processes of sample preparation and analysis for melting point and density determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [americanelements.com](http://www.americanelements.com) [americanelements.com]
- 2. [lookchem.com](http://www.lookchem.com) [lookchem.com]
- 3. CHROMIUM (III) BROMIDE HEXAHYDRATE Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. [echemi.com](http://www.echemi.com) [echemi.com]
- 5. CHROMIUM (III) BROMIDE HEXAHYDRATE | 13478-06-3 [chemicalbook.com]
- 6. [chemwhat.com](http://www.chemwhat.com) [chemwhat.com]
- 7. [westlab.com](http://www.westlab.com) [westlab.com]
- 8. Determining the Formula of a Hydrate [web.lemoyne.edu]
- 9. [chem.libretexts.org](http://www.chem.libretexts.org) [chem.libretexts.org]
- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 11. [mt.com](http://www.mt.com) [mt.com]
- 12. [legacy.babcock.edu.ng](http://www.legacy.babcock.edu.ng) [legacy.babcock.edu.ng]
- 13. [wjec.co.uk](http://www.wjec.co.uk) [wjec.co.uk]
- 14. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Chromium(III) Bromide Hexahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12060489#chromium-iii-bromide-hexahydrate-melting-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com